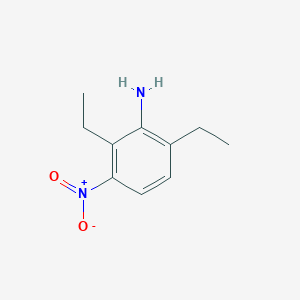

2,6-Diethyl-3-nitroaniline

Description

2,6-Diethyl-3-nitroaniline (C₁₀H₁₄N₂O₂) is a nitroaromatic amine featuring ethyl groups at the 2- and 6-positions of the benzene ring and a nitro (-NO₂) group at the 3-position. This substitution pattern confers unique electronic and steric properties:

- Electronic effects: The nitro group is strongly electron-withdrawing, reducing electron density at the aromatic ring and amine group, which may influence reactivity in electrophilic substitution or redox reactions.

Properties

IUPAC Name |

2,6-diethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-7-5-6-9(12(13)14)8(4-2)10(7)11/h5-6H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRRMXALZAFEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)[N+](=O)[O-])CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556556 | |

| Record name | 2,6-Diethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103392-86-5 | |

| Record name | 2,6-Diethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-3-nitroaniline typically involves the nitration of 2,6-diethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2,6-diethylaniline is gradually added to a nitrating mixture under controlled conditions. The product is then purified through recrystallization or distillation to achieve the desired purity.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 2,6-diethyl-3-aminobenzene. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like iron and hydrochloric acid.

Substitution: The nitro group in this compound can be substituted by other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can replace the nitro group with a methoxy group.

Oxidation: Although less common, the compound can also undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Sodium methoxide, other nucleophiles.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Reduction: 2,6-Diethyl-3-aminobenzene.

Substitution: 2,6-Diethyl-3-methoxyaniline (if methoxide is used).

Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

Agricultural Chemicals

2,6-Diethyl-3-nitroaniline has been identified as a precursor for developing herbicides. Its mechanism involves inhibiting specific biochemical pathways critical for plant growth, making it a candidate for use in agricultural applications. Research indicates that compounds like this can interfere with plant growth regulators or metabolic pathways essential for plant survival.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its nitro group allows for subsequent reduction reactions to form amino derivatives, which can lead to the development of potential drug candidates. For example, studies have explored its use in synthesizing N,N-diethyl-3-aminophenol through reduction processes.

Dyes and Pigments

Due to its aromatic structure and functional groups, this compound is utilized in the production of dyes and pigments. It can undergo diazotization followed by coupling reactions to yield azo dyes with desirable properties such as lightfastness. This application is particularly relevant in textile manufacturing.

Material Science

Recent studies have investigated the use of this compound as a dopant in polymer matrices to enhance electrical conductivity. Its ability to modify the properties of polymers opens avenues for its application in electronic devices and sensors.

Case Studies

Several studies highlight the diverse applications of this compound:

- Herbicidal Activity : A study demonstrated that derivatives of nitroanilines exhibit significant herbicidal effects by disrupting plant growth regulators.

- Pharmaceutical Synthesis : Research illustrated how this compound can be transformed into various amino compounds through reduction reactions, showcasing its potential in drug development.

- Dye Production : A patent described processes involving this compound for creating azo dyes that maintain stability under light exposure.

Mechanism of Action

The mechanism of action of 2,6-Diethyl-3-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Effects: Ethyl vs. Methyl, Halogen, and Other Groups

- Steric Impact : Ethyl groups in the target compound are bulkier than methyl (2,6-Dimethylaniline) but less bulky than tert-butyl (e.g., 2,6-ditert-butyl-4-nitroaniline, CAS 5180-59-6) . This impacts solubility and melting points, though exact values are unavailable in the evidence.

- Electronic Effects : Nitro groups at the 3-position (meta to the amine) reduce resonance stabilization compared to para-nitro derivatives (e.g., 4-nitroaniline) .

2.2 Positional Isomerism: Nitro Group Placement

- Meta vs. Para Nitro : The 3-nitro group in the target compound limits conjugation with the amine, reducing acidity compared to para-nitro derivatives.

Biological Activity

2,6-Diethyl-3-nitroaniline (DEN) is a nitroaniline derivative that has garnered attention due to its biological activities and potential applications in various fields. This article explores the biological activity of DEN, including its synthesis, toxicity, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features two ethyl groups at the 2 and 6 positions and a nitro group at the 3 position of the aniline ring. Its molecular structure influences its reactivity and biological interactions.

Synthesis

DEN can be synthesized through various methods, primarily involving nitration reactions of diethyl aniline derivatives. The general synthetic pathway includes:

- Nitration : Treating diethyl aniline with a nitrating agent (e.g., concentrated nitric acid).

- Purification : The product is purified using recrystallization techniques to obtain high purity.

Toxicological Studies

Research indicates that DEN exhibits notable toxicity, which is crucial for understanding its safety profile in industrial applications:

- Acute Toxicity : Studies have shown that DEN can cause adverse effects when ingested or inhaled. The compound has been classified under certain occupational exposure bands due to its potential health risks .

- Genotoxicity : DEN has been evaluated for genotoxic effects, revealing that it may induce DNA damage in certain cell lines, which raises concerns regarding its mutagenic potential .

Antimicrobial Activity

Recent studies have indicated that DEN possesses antimicrobial properties:

- In vitro Studies : DEN has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that DEN could be a candidate for developing antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

Photodegradable Properties

Research into the photodegradability of nitroanilines indicates that DEN may undergo degradation under UV light exposure, which could be beneficial for environmental applications:

- Photodegradation Studies : Exposure to UV light resulted in significant degradation of DEN, suggesting its potential as a photodegradable compound in wastewater treatment processes .

Case Studies

-

Environmental Impact : A study conducted on the microbial degradation of this compound in soil demonstrated that specific microbial strains could effectively reduce the concentration of DEN over time. This suggests potential bioremediation applications .

Time (Weeks) % Reduction 1 10 5 35 10 70 - Occupational Safety : Evaluations from the NIOSH indicate that workers exposed to DEN should be monitored for health effects due to its classification in higher toxicity bands .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes reduction to form the corresponding amine:

| Reaction | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 2,6-Diethyl-3-nitroaniline → Amine | H₂, Pd/C or NH₂NH₂, Pd/charcoal | 2,6-Diethyl-3-aminobenzene | 85–90% |

Key Observations :

-

Catalytic hydrogenation (H₂/Pd) or hydrazine-based reduction selectively reduces the nitro group without affecting the ethyl substituents .

-

The product, 2,6-diethyl-3-aminobenzene, can undergo further acetylation or alkylation .

Bromination Reactions

Electrophilic bromination occurs under acidic conditions, influenced by the directing effects of substituents:

| Substrate | Reagents/Conditions | Product | Position | Ref. |

|---|---|---|---|---|

| This compound | Br₂, H₂SO₄ (0°C) | 4-Bromo-2,6-diethyl-3-nitroaniline | Para to NH₂ |

Mechanistic Insights :

-

The nitro group deactivates the ring, favoring bromination at the para position relative to the amino group (activated by resonance) .

-

Steric hindrance from ethyl groups limits substitution at ortho positions.

Hydrolysis and Acetylation

The amino group (post-reduction) participates in acetylation and hydrolysis:

Acetylation

| Substrate | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 2,6-Diethyl-3-aminobenzene | Ac₂O, H₂SO₄ | N-Acetyl-2,6-diethyl-3-aminobenzene | 90–95% |

Hydrolysis

| Substrate | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| N-Acetyl derivative | H₂SO₄ (90%), H₂O | 2,6-Diethyl-3-aminobenzene | 80–85% |

Reactivity in Acidic Media

The compound forms stable salts in acidic environments, influencing its solubility and reactivity :

| Acid | Product | Melting Point | Ref. |

|---|---|---|---|

| HCl | This compound HCl | 175–179°C (dec.) | |

| HBr | This compound HBr | Not characterized |

Applications :

Oxidative Degradation

Under UV irradiation or strong oxidizers, the nitro group participates in radical pathways:

| Condition | Products | Mechanism | Ref. |

|---|---|---|---|

| UV light, O₂ | NOₓ, CO₂, H₂O | Radical-mediated cleavage |

Implications :

Comparative Reactivity

The ethyl and nitro groups modulate reactivity compared to analogues:

| Compound | Reactivity | Key Difference |

|---|---|---|

| 2,6-Dimethyl-3-nitroaniline | Faster nitration due to lower steric hindrance | Ethyl groups hinder electrophiles |

| 3-Nitroaniline | Higher solubility in polar solvents | Ethyl groups reduce polarity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.